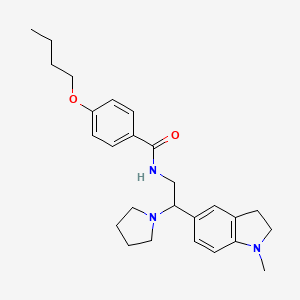

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor found in the brain. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

H3 Receptor Antagonism

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide and its derivatives have been explored for their potential as H3 receptor antagonists. These compounds, including similar structures, exhibit potent in vitro binding and functional activities at the H3 receptor, showing selectivity against other neurotransmitter receptors and ion channels. This suggests their utility in neuropsychiatric and neurodegenerative disorders where the H3 receptor is implicated (Zhou et al., 2012).

Selective Butyrylcholinesterase Inhibition

Research into selective butyrylcholinesterase (BChE) inhibitors has led to the design and synthesis of compounds structurally related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. These compounds exhibit improved BChE inhibitory activity and selectivity, which may have implications in Alzheimer's disease and other neurodegenerative conditions (Jiang et al., 2019).

Potential Antipsychotic Agents

Several heterocyclic analogues of compounds structurally similar to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been synthesized and evaluated for their potential as antipsychotic agents. These compounds show promising in vitro binding to dopamine and serotonin receptors and in vivo ability to antagonize certain psychotic behaviors in animal models (Norman et al., 1996).

Neuroleptic Activity

Related benzamide compounds have been designed as potential neuroleptics. Their activity against stereotyped behavior in rats suggests their potential as treatments for conditions like schizophrenia (Iwanami et al., 1981).

Novel Pyrimidines Synthesis

The chemical structure of 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide lends itself to the synthesis of novel pyrimidines. These compounds have potential applications in various areas of chemistry and material science (Harutyunyan et al., 2020).

Luminescent Properties and Stimuli-Responsive Behavior

Compounds structurally related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit luminescent properties and stimuli-responsive behavior. These characteristics are valuable for applications in material science and sensor technology (Srivastava et al., 2017).

Potential Antiprion Activity

Benzamide derivatives, closely related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been synthesized and evaluated for their antiprion activity. This research indicates their potential as therapeutic agents against prion diseases (Fiorino et al., 2012).

Continued Study in Antipsychotics

Further studies have been conducted on benzamide derivatives, indicating their potential as antipsychotics. Their balanced activities for dopamine and serotonin receptors highlight their therapeutic potential in schizophrenia and related disorders (Xu et al., 2019).

Sigma-2 Receptor Probing

Research into sigma-2 receptors has utilized benzamide analogues, similar to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, for in vitro binding studies. These findings are significant for understanding receptor pharmacology and potential therapeutic applications (Xu et al., 2005).

Anticancer Potential

The synthesis of compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, structurally related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, suggests potential anticancer effects and bioactivities (Bin, 2015).

Anti-Fatigue Effects

Benzamide derivatives, including compounds structurally akin to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been investigated for their anti-fatigue effects, offering potential therapeutic benefits in conditions characterized by fatigue (Wu et al., 2014).

Acetylcholinesterase Inhibitors

The study of acetylcholinesterase inhibitors includes benzamide derivatives, which could have implications for the treatment of Alzheimer's disease and other neurodegenerative disorders (Sugimoto et al., 1995).

Uroselective α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of benzamides, including those structurally related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been synthesized as α1-adrenergic receptor antagonists with a uroselective profile, suggesting potential in treating urological disorders (Rak et al., 2016).

Development of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, like those based on the structure of 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, has been explored for their antimicrobial activities, indicating potential in medical and pharmacological applications (Shah et al., 2019).

Development of PET Radiotracers

Compounds structurally akin to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been investigated for their potential in developing PET radiotracers, particularly for tumor diagnosis (Abate et al., 2011).

Exploration of Conformationally Restricted Analogues

Research into conformationally restricted derivatives of compounds like 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has been conducted to understand their binding and efficacy at the dopamine D-2 receptor, with implications for psychiatric drug development (Norman et al., 1993).

Synthesis of Heterobifunctional Coupling Agents

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide and its analogues have been used in the synthesis of heterobifunctional coupling agents, which are critical for chemoselective conjugation in protein and enzyme research (Reddy et al., 2005).

Corrosion Inhibition in Acidic Media

Compounds structurally related to 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been synthesized and evaluated for their corrosion-inhibiting activity for mild steel in acidic media, indicating potential industrial applications (Aouine et al., 2011).

Selective 5-HT1A Receptor Agonists

A series of benzamides, including those resembling the structure of 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been synthesized as selective agonists for the 5-HT1A receptor, with potential implications in psychiatric disorders (Fujio et al., 2000).

Eigenschaften

IUPAC Name |

4-butoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-3-4-17-31-23-10-7-20(8-11-23)26(30)27-19-25(29-14-5-6-15-29)21-9-12-24-22(18-21)13-16-28(24)2/h7-12,18,25H,3-6,13-17,19H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUSVBBZBOPLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)

![N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2368910.png)

![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)